REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:25])[CH:3]([CH3:24])[CH2:4][C:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:6][CH2:7][C:8]([O:10]C)=[O:9].C(=O)([O-])[O-].[K+].[K+].CO.Cl>O>[CH3:25][N:2]([CH3:1])[CH:3]([CH3:24])[CH2:4][C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH2:7][C:8]([OH:10])=[O:9] |f:1.2.3|
|
Name
|
methyl 6-dimethylamino-4,4-diphenyl-heptanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(CC(CCC(=O)OC)(C1=CC=CC=C1)C1=CC=CC=C1)C)C
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water and brine (once each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solution was rotary evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(CC(CCC(=O)O)(C1=CC=CC=C1)C1=CC=CC=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |